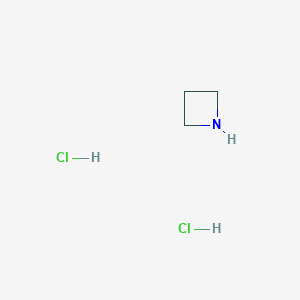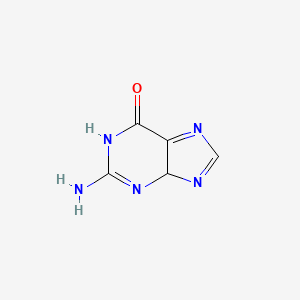
(Furan-2-ylmethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)boronic acid is an organic compound that features a furan ring attached to a boronic acid group via a methylene bridge. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to form stable carbon-boron bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Furan-2-ylmethyl)boronic acid can be synthesized through several methods, including:
Hydroboration: This involves the addition of a borane reagent to a furan derivative. The reaction typically proceeds under mild conditions and is highly regioselective.
Electrophilic Borylation: This method uses aryl Grignard reagents prepared from aryl bromides and involves the direct insertion of magnesium in the presence of lithium chloride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation and Reduction: The compound can undergo oxidation to form furan-2-carboxylic acid or reduction to yield furan-2-ylmethanol.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Furan-2-carboxylic acid: Formed through oxidation.
Furan-2-ylmethanol: Formed through reduction.
Scientific Research Applications
(Furan-2-ylmethyl)boronic acid has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as an antibacterial agent.
Industry: Utilized in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)boronic acid in cross-coupling reactions involves the formation of a boron-palladium complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst, facilitating the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction.
Comparison with Similar Compounds
- Phenylboronic acid
- (Thiophen-2-ylmethyl)boronic acid
- (Pyridin-2-ylmethyl)boronic acid
Comparison: (Furan-2-ylmethyl)boronic acid is unique due to its furan ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. For example, phenylboronic acid lacks the oxygen atom present in the furan ring, resulting in different reactivity and stability profiles. Similarly, (Thiophen-2-ylmethyl)boronic acid contains a sulfur atom, which affects its electronic properties and reactivity in cross-coupling reactions .
Properties
Molecular Formula |
C5H7BO3 |
|---|---|
Molecular Weight |
125.92 g/mol |
IUPAC Name |
furan-2-ylmethylboronic acid |
InChI |
InChI=1S/C5H7BO3/c7-6(8)4-5-2-1-3-9-5/h1-3,7-8H,4H2 |
InChI Key |
BVOLUIYSDNNKFA-UHFFFAOYSA-N |
Canonical SMILES |
B(CC1=CC=CO1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Fluoro-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole](/img/structure/B11923032.png)
![2-Methyl-2H-pyrazolo[4,3-C]pyridine](/img/structure/B11923036.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)


![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)




